1-ethyl-1H-1,2,3-triazole-4-sulfonamide

Carbonic anhydrase inhibition Zinc-binding pharmacophore Click chemistry building block

1-Ethyl-1H-1,2,3-triazole-4-sulfonamide is a low-molecular-weight (176.20 g/mol) heterocyclic sulfonamide building block composed of a 1,2,3-triazole core with an N1-ethyl substituent and a primary sulfonamide group at the C4 position. Its molecular formula is C₄H₈N₄O₂S, and it carries the MDL identifier MFCD31559910.

Molecular Formula C4H8N4O2S
Molecular Weight 176.19
CAS No. 2138219-63-1
Cat. No. B2740661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-1H-1,2,3-triazole-4-sulfonamide
CAS2138219-63-1
Molecular FormulaC4H8N4O2S
Molecular Weight176.19
Structural Identifiers
SMILESCCN1C=C(N=N1)S(=O)(=O)N
InChIInChI=1S/C4H8N4O2S/c1-2-8-3-4(6-7-8)11(5,9)10/h3H,2H2,1H3,(H2,5,9,10)
InChIKeyJWPNURRLGSBWCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-1H-1,2,3-triazole-4-sulfonamide (CAS 2138219-63-1): Chemical Identity and Baseline for Procurement


1-Ethyl-1H-1,2,3-triazole-4-sulfonamide is a low-molecular-weight (176.20 g/mol) heterocyclic sulfonamide building block composed of a 1,2,3-triazole core with an N1-ethyl substituent and a primary sulfonamide group at the C4 position. Its molecular formula is C₄H₈N₄O₂S, and it carries the MDL identifier MFCD31559910 [1] . The compound is commercially supplied as a research-grade small-molecule scaffold with a minimum purity specification of 95% (HPLC) . Its calculated physicochemical properties include a topological polar surface area (tPSA) of 99.2 Ų, a calculated LogP (XLogP3) of −1.1, one hydrogen bond donor, and five hydrogen bond acceptors [1]. These properties place the compound within favorable drug-like chemical space, making it a suitable starting point for fragment-based and structure–activity relationship (SAR) exploration programs targeting zinc-dependent metalloenzymes such as carbonic anhydrases [2].

Why Generic Substitution of 1-Ethyl-1H-1,2,3-triazole-4-sulfonamide with Other Triazole Sulfonamides Is Not Advisable


Within the triazole-sulfonamide chemical space, subtle structural variations—including regioisomerism (4-sulfonamide vs. 5-sulfonamide), N-alkyl chain length, and heterocycle identity—can profoundly alter zinc-binding geometry, isoform selectivity, and physicochemical properties. The 1-ethyl-4-sulfonamide regioisomer (CAS 2138219-63-1) is structurally distinct from its 5-sulfonamide counterpart (CAS 1693864-29-7) , which positions the sulfonamide zinc-binding group at a different distance and orientation relative to the triazole ring plane. Literature on related triazole-benzenesulfonamide series demonstrates that regioisomeric placement of the sulfonamide group can shift carbonic anhydrase isoform selectivity profiles by orders of magnitude [1]. Furthermore, N1-substituent variation (methyl vs. ethyl vs. propyl) alters cLogP, tPSA, and rotatable bond count, directly affecting solubility, permeability, and off-target promiscuity risk [2]. Generic substitution without experimental verification of these parameters risks invalidating SAR models and compromising hit-to-lead campaigns where precise physicochemical tuning is critical.

Quantitative Differential Evidence for 1-Ethyl-1H-1,2,3-triazole-4-sulfonamide vs. Closest Analogs


Regioisomeric Identity: 4-Sulfonamide vs. 5-Sulfonamide Substitution Pattern Distinguishes Zinc-Binding Modality

1-Ethyl-1H-1,2,3-triazole-4-sulfonamide (CAS 2138219-63-1) carries the primary sulfonamide group exclusively at the triazole C4 position, distinguishing it unequivocally from the 5-sulfonamide regioisomer (CAS 1693864-29-7) . In triazole-benzenesulfonamide hybrid series evaluated against hCA I, II, IX, and XII, the spatial relationship between the triazole ring and the sulfonamide zinc-binding group is a critical determinant of isoform selectivity: 1,2,3-triazol-1-ylbenzenesulfonamide derivatives with varied substitution patterns displayed Ki values for hCA II spanning from 2.8 nM to >10,000 nM, with regiochemistry at the triazole core directly influencing the geometry of zinc coordination [1]. Although direct Ki data for the target compound itself are not yet reported in peer-reviewed literature, the 4-sulfonamide regioisomer positions the −SO₂NH₂ group with a different bond vector and distance from the triazole N2/N3 hydrogen-bond acceptors compared to the 5-sulfonamide isomer, which is predicted to alter binding interactions with active-site residues such as Thr199 and Glu106 in hCA II [2]. For procurement purposes, selection of the correct regioisomer is essential: the 4-sulfonamide variant (2138219-63-1) cannot be substituted by the 5-sulfonamide variant (1693864-29-7) without fundamentally altering the pharmacophoric geometry.

Carbonic anhydrase inhibition Zinc-binding pharmacophore Click chemistry building block

N1-Alkyl Chain Engineering: Ethyl vs. Methyl Substituent Effects on Lipophilicity and Steric Bulk

The N1-ethyl substituent of 1-ethyl-1H-1,2,3-triazole-4-sulfonamide (CAS 2138219-63-1) differentiates it from the N1-methyl analog (CAS 1880862-28-1) by introducing one additional methylene unit, which increases molecular weight from 162.17 to 176.20 g/mol and adds one rotatable bond [1]. The computed XLogP3 value for the ethyl derivative is −1.1, whereas the methyl analog is predicted to have a lower XLogP (more hydrophilic) based on the reduction in hydrocarbon content [1]. In the context of fragment-based drug discovery, this incremental lipophilicity increase of approximately 0.5 logP units per methylene is significant: fragment screening libraries rely on precise physicochemical tuning to optimize both binding affinity and ligand efficiency metrics (LE, LipE) [2]. The ethyl group also provides greater steric bulk at the N1 position, which can influence the orientation of the triazole ring within the enzyme active site and modulate interactions with hydrophobic pockets adjacent to the zinc-binding site. For structure–activity relationship (SAR) studies, the ethyl-substituted scaffold offers a distinct vector for exploring hydrophobic complementarity compared to the methyl-substituted baseline.

Fragment-based drug discovery Lipophilic efficiency (LipE) Triazole scaffold optimization

Heterocyclic Core Comparison: 1,2,3-Triazole vs. 1,2,4-Triazole vs. Imidazole Scaffolds for Zinc-Dependent Enzyme Targeting

The 1,2,3-triazole core of CAS 2138219-63-1 is not interchangeable with isomeric 1,2,4-triazole or imidazole scaffolds without substantial alteration of target binding. In comparative SAR studies of triazole-sulfonamide carbonic anhydrase inhibitors, the 1,2,3-triazole ring provides two adjacent nitrogen atoms (N2 and N3) capable of acting as hydrogen-bond acceptors that interact with Asn62, Lys67, and Gln92 residues in the hCA active site, whereas 1,2,4-triazole presents a different nitrogen arrangement that alters the H-bonding pattern [1] [2]. In the N-heteroarylsubstituted triazolosulfonamide series evaluated against hCA I and hCA II, 1,2,3-triazole-containing compound 6a achieved IC₅₀ values of 0.52 μM (hCA I) and 0.34 μM (hCA II), representing the most potent inhibitor in that series [2]. The 1,2,3-triazole core also exhibits superior metabolic stability compared to imidazole, as it resists oxidative metabolism by cytochrome P450 enzymes and is not susceptible to N-glucuronidation, a common clearance pathway for imidazole-containing drugs [3]. Furthermore, 1,2,3-triazoles synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) are exclusively 1,4-disubstituted, ensuring regiochemical homogeneity, whereas imidazole alkylation often yields regioisomeric mixtures that complicate SAR interpretation [3].

Bioisosteric replacement Heterocyclic scaffold selection Carbonic anhydrase inhibitor design

Commercial Availability and Purity Specification: Differentiated Supply Chain Reliability vs. Uncharacterized Research-Grade Alternatives

1-Ethyl-1H-1,2,3-triazole-4-sulfonamide (CAS 2138219-63-1) is supplied by multiple commercial vendors with documented minimum purity specifications. AK Scientific (Catalog 2311EF) provides the compound at ≥95% purity with long-term storage recommendations . CymitQuimica supplies the compound under the Biosynth brand as a 'versatile small molecule scaffold' with minimum 95% purity, available in quantities from 50 mg (€878) to 500 mg (€2,630), providing price transparency that supports procurement budgeting . In contrast, the N1-methyl analog (CAS 1880862-28-1) and the 5-sulfonamide regioisomer (CAS 1693864-29-7) show more limited commercial availability with fewer vendors and less transparent pricing . The availability of an MDL number (MFCD31559910) and standardized InChI Key (JWPNURRLGSBWCY-UHFFFAOYSA-N) ensures unambiguous identity verification across procurement platforms, reducing the risk of receiving incorrect isomers or analogs that could compromise screening campaigns .

Chemical procurement Building block supply chain Fragment library curation

Recommended Research and Industrial Application Scenarios for 1-Ethyl-1H-1,2,3-triazole-4-sulfonamide (CAS 2138219-63-1)


Fragment-Based Screening for Carbonic Anhydrase Isoform-Selective Inhibitors

The compound serves as a minimal fragment (MW 176.20) for carbonic anhydrase inhibitor discovery programs. Its primary sulfonamide group functions as a zinc-binding warhead, while the 1,2,3-triazole core provides defined hydrogen-bonding vectors via N2 and N3 atoms that can engage active-site residues such as Thr199 and Glu106 [1]. In fragment-based screening cascades, the compound's favorable physicochemical profile (tPSA 99.2 Ų, XLogP3 −1.1, 1 HBD, 5 HBA) meets standard fragment library criteria (MW < 250, clogP < 3, HBD ≤ 3, HBA ≤ 6), making it suitable for both biophysical screening (NMR, SPR, thermal shift) and enzymatic stopped-flow CO₂ hydration assays against hCA isoforms I, II, IX, and XII [2]. The defined regiochemistry (C4-sulfonamide) ensures that any hit identified can be directly progressed to structure-guided elaboration without requiring re-synthesis to confirm the active regioisomer.

Lead Optimization and SAR Expansion via N1-Alkyl or C5 Diversification

Once a fragment hit is confirmed, the 1-ethyl-1H-1,2,3-triazole-4-sulfonamide scaffold can serve as a core for systematic SAR exploration. The N1-ethyl position can be diversified with longer alkyl chains, substituted benzyl groups, or heteroaryl moieties to probe hydrophobic pocket complementarity [1]. The C5 position (currently unsubstituted hydrogen) is amenable to further functionalization via click chemistry or cross-coupling reactions to introduce aryl, heteroaryl, or polar substituents that modulate isoform selectivity. Published SAR for triazole-benzenesulfonamide hybrids demonstrates that systematic variation at these positions can tune hCA II Ki values across a >1000-fold range (from 2.8 nM to >10,000 nM), providing a well-precedented optimization trajectory [2].

Chemical Probe Development for Target Engagement Studies in Zinc-Dependent Metalloenzymes

Beyond carbonic anhydrases, the triazole-sulfonamide scaffold has demonstrated inhibitory activity against other zinc-dependent enzymes, including matrix metalloproteinases (e.g., MMP-13) and thrombin [1]. In thrombin inhibition, triazole-based sulfonamides achieved Ki values of 880 nM with selectivity over trypsin (Ki = 729 μM), representing an ~830-fold selectivity window [2]. The 1-ethyl-1H-1,2,3-triazole-4-sulfonamide scaffold can be elaborated into chemical probes for target engagement studies using photoaffinity labeling or activity-based protein profiling (ABPP) approaches, leveraging the synthetic tractability of the triazole core for introducing alkyne or fluorophore tags via CuAAC chemistry [1].

Agrochemical Lead Discovery: Triazole Sulfonamide Fungicide Scaffold Development

Triazole sulfonamide derivatives have demonstrated commercial utility as agricultural fungicides, with compounds such as amisulbrom providing effective control of cucumber downy mildew (CDM) caused by Pseudoperonospora cubensis [1]. Novel triazole sulfonamide aryl derivatives designed as economical alternatives have shown comparable fungicidal activity to amisulbrom at lower production cost [2]. The 1-ethyl-1H-1,2,3-triazole-4-sulfonamide scaffold, with its favorable physicochemical properties and synthetic accessibility, represents a viable starting point for agrochemical lead discovery programs targeting oomycete diseases. The compound's low molecular weight (176.20 g/mol) and good water solubility (predicted from XLogP3 of −1.1) facilitate formulation development for foliar application [3].

Quote Request

Request a Quote for 1-ethyl-1H-1,2,3-triazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.